molecular formula C6H6N2O3S B1337941 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid CAS No. 78096-15-8

2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid

Cat. No. B1337941
CAS RN: 78096-15-8
M. Wt: 186.19 g/mol
InChI Key: BCETWEVGXCGUAQ-UHFFFAOYSA-N
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Description

The compound "2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid" is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse biological activities and are often used in pharmaceutical chemistry for the development of new drugs with antimicrobial properties.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the preparation of amino-thiadiazole derivatives can be accomplished from fluoromethoxyimino precursors, as demonstrated in the efficient synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . Similarly, novel 1,3,4-thiadiazole derivatives of phenoxy acetic acid have been synthesized by cyclization of carboxylic acid groups with thiosemicarbazide . Additionally, acetic acid has been used to mediate the regioselective synthesis of trisubstituted thiazole derivatives through a domino multicomponent reaction .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques. For example, the stereochemical structure of certain thiazole derivatives has been determined by X-ray crystallography . In another study, DFT calculations provided insights into the energies, optimized structures, and vibrational frequencies of a nitro-thiazol-carbamoyl phenyl acetate derivative .

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions. The reactivity of thiophene-2-carbonyl isothiocyanate with thioglycolic acid, for instance, leads to the formation of thiazole and annulated thiazole derivatives . The thione-thiol tautomerism of thiazole derivatives has also been studied, revealing insights into the stability and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been evaluated, showing varying degrees of efficacy against different bacterial and fungal strains . Theoretical studies, such as those involving DFT and NBO analysis, have provided a deeper understanding of the stability and electronic properties of these molecules .

Scientific Research Applications

  • Antioxidant Activity

    • Application: Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties .
    • Results: Some of the synthesized compounds showed potent antioxidant activity .
  • Antimicrobial Activity

    • Application: Thiazole derivatives have been found to have antimicrobial properties .
    • Results: Compounds containing thiazole moieties have been found to inhibit the growth of various bacteria and fungi .
  • Antiretroviral Activity

    • Application: Certain thiazole derivatives have been used in the treatment of HIV/AIDS .
    • Results: Ritonavir, a drug containing a thiazole moiety, has been used as an antiretroviral drug .
  • Antifungal Activity

    • Application: Thiazole derivatives have been found to have antifungal properties .
    • Results: Abafungin, a drug containing a thiazole moiety, has been used as an antifungal drug .
  • Anticancer Activity

    • Application: Certain thiazole derivatives have been used in the treatment of cancer .
    • Results: Tiazofurin, a drug containing a thiazole moiety, has been used in cancer treatment .
  • Anti-Alzheimer Activity

    • Application: Thiazole derivatives have been found to have anti-Alzheimer properties .
    • Results: Compounds containing thiazole moieties have been found to inhibit the aggregation of beta-amyloid, a protein associated with Alzheimer’s disease .
  • Antihypertensive Activity

    • Application: Thiazole derivatives have been found to have antihypertensive properties .
    • Results: Compounds containing thiazole moieties have been found to lower blood pressure .
  • Anti-Inflammatory Activity

    • Application: Thiazole derivatives have been found to have anti-inflammatory properties .
    • Results: Compounds containing thiazole moieties have been found to reduce inflammation .
  • Antischizophrenia Activity

    • Application: Certain thiazole derivatives have been used in the treatment of schizophrenia .
    • Results: Compounds containing thiazole moieties have been found to alleviate symptoms of schizophrenia .
  • Antidiabetic Activity

    • Application: Thiazole derivatives have been found to have antidiabetic properties .
    • Results: Compounds containing thiazole moieties have been found to regulate blood glucose levels .
  • Hepatoprotective Activity

    • Application: Thiazole derivatives have been found to have hepatoprotective properties .
    • Results: Compounds containing thiazole moieties have been found to protect the liver from damage .
  • Antiviral Activity

    • Application: Certain thiazole derivatives have been used in the treatment of viral infections .
    • Results: Compounds containing thiazole moieties have been found to inhibit the replication of various viruses .
  • Analgesic Activity

    • Application: Thiazole derivatives have been found to have analgesic properties .
    • Results: Compounds containing thiazole moieties have been found to alleviate pain .
  • Anticonvulsant Activity

    • Application: Certain thiazole derivatives have been used in the treatment of seizures .
    • Results: Compounds containing thiazole moieties have been found to control seizures .
  • Neuroprotective Activity

    • Application: Thiazole derivatives have been found to have neuroprotective properties .
    • Results: Compounds containing thiazole moieties have been found to protect nerve cells from damage .
  • Diuretic Activity

    • Application: Thiazole derivatives have been found to have diuretic properties .
    • Results: Compounds containing thiazole moieties have been found to increase urine production .
  • Antithrombotic Activity

    • Application: Certain thiazole derivatives have been used in the treatment of blood clots .
    • Results: Compounds containing thiazole moieties have been found to prevent or dissolve blood clots .
  • Anti-Allergic Activity

    • Application: Thiazole derivatives have been found to have anti-allergic properties .
    • Results: Compounds containing thiazole moieties have been found to alleviate allergic reactions .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-oxo-3-(1,3-thiazol-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c9-4(3-5(10)11)8-6-7-1-2-12-6/h1-2H,3H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCETWEVGXCGUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505869
Record name 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid

CAS RN

78096-15-8
Record name 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-aminothiazole (2.0 g, 19.97 mmol) in dry DCM (30 ml) at 0° C. was added TEA (4.03 g, 2 eq, 39.94 mmol) and methyl 3-chloro-3-oxopropanoate (3.0 g, 1.1 eq, 21.97 mmol). The reaction mixture was stirred for 1 hr at room temperature. The reaction mixture was concentrated to dryness, dissolved in EtOAc and washed well with water. The organic phase was collected, dried over anhydrous sodium sulfate then filtered and concentrated. The resultant solid was triturated with Et2O and used directly in the next step with no additional purification (1.1 g, 30% yield). To a solution of the ester 128 (500 mg, 2.49 mmol) in THF/water (1:1, 20 ml) was added LiOH×H2O (209 mg, 2 eq, 4.98 mmol) and the mixture stirred for 2 hrs at room temperature. The mixture was neutralized with 1 M HCl solution and adsorbed onto silica gel. Purification by column chromatography (60% EtOAc in hexanes) afforded the acid 129 as a white solid (320 mg, 69% yield). MS (m/z): 187.2 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
209 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69%

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